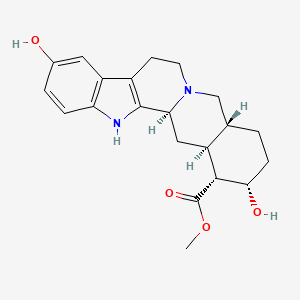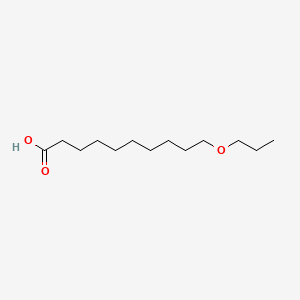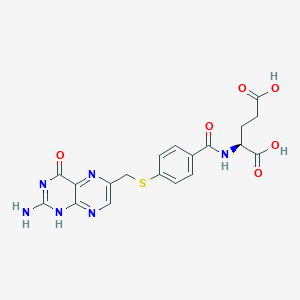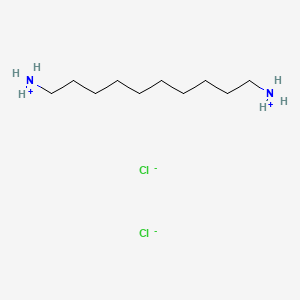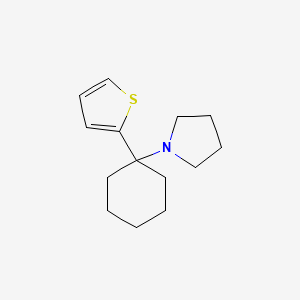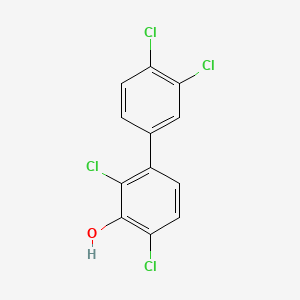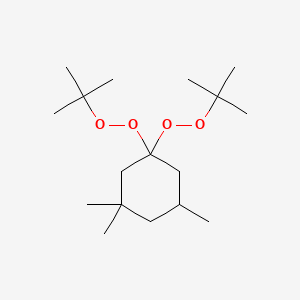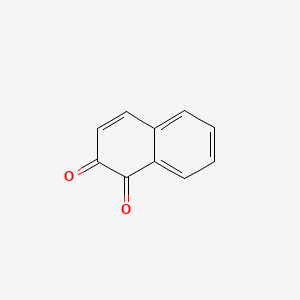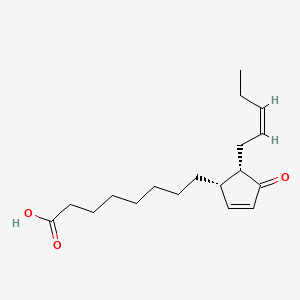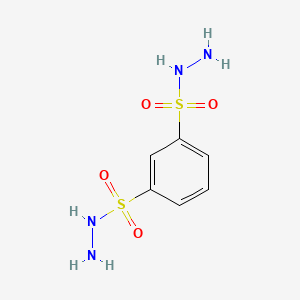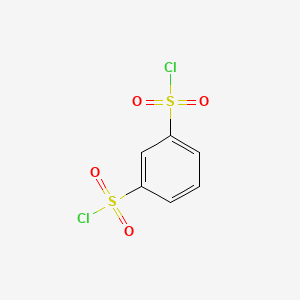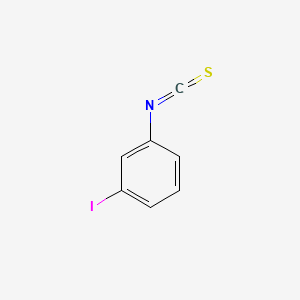
3-Iodophenyl isothiocyanate
Overview
Description
3-Iodophenyl isothiocyanate, also referred to as m-iodophenyl isothiocyanate , is an isothiocyanate derivative. It may be used for the synthesis of radiopharmaceutical compounds .
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .Molecular Structure Analysis
The molecular formula of 3-Iodophenyl isothiocyanate is C7H4INS, and its molecular weight is 261.08 .Chemical Reactions Analysis
Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .Physical And Chemical Properties Analysis
3-Iodophenyl isothiocyanate is a solid at 20°C . Its density at 25°C is 1.8000g/cm^3 .Scientific Research Applications
Electronic Structure and Reactivity
Substituent Effects on Electronic Structure The electronic structure and substituent effects of ortho-, meta-, and para-iodophenyl isothiocyanates were analyzed, revealing that these compounds have lower first ionization potentials compared to iodobenzene and phenyl isothiocyanate due to the influence of the iodine atom and the NCS group. Notably, para-iodophenyl isothiocyanate displayed the highest chemical reactivity among the three isomers, attributed to the lowest ionization energy of NCS orbital electrons (Tong et al., 2008).
Synthetic Applications
Synthesis of Isothiocyanates Isothiocyanates, including compounds like 3-Iodophenyl isothiocyanate, are recognized for their diverse applications, including anticancer, antimicrobial, antibiotic, and anti-inflammatory properties. Various synthetic methods have been developed over the years, highlighting the compound's multifaceted utility in chemical synthesis (Eschliman & Bossmann, 2019).
Aqueous C-S Cross-Coupling An environmentally friendly and efficient route for the synthesis of 2-iminobenzo-1,3-oxathiole via a CuCl2·H2O-catalyzed tandem reaction of 2-iodophenol with isothiocyanate was demonstrated. This process underscores the potential for sustainable and practical chemical synthesis (Ding et al., 2011).
Biochemical Applications
Real-time Monitoring of Mitophagy Isothiocyanate-functionalized tetraphenylethene was employed as a fluorescent bioprobe for mitochondrion imaging, enabling real-time monitoring of the mitophagy process. The high specificity and photostability of this bioprobe showcase the potential of 3-Iodophenyl isothiocyanate derivatives in advanced biochemical applications (Zhang et al., 2015).
Neuroprotective Properties 4-Iodophenyl isothiocyanate (4-IPITC) was studied for its neuroprotective properties in various models of neurodegeneration, both in vitro and in vivo. The compound demonstrated robust neuroprotective and neurotrophic properties, reducing cell death and showing potential in two in vivo models of neurodegeneration (Wellejus et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-iodo-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCSXVAACHUTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185177 | |
| Record name | 3-Iodophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodophenyl isothiocyanate | |
CAS RN |
3125-73-3 | |
| Record name | 3-Iodophenylisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Iodophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-IODOPHENYL ISOTHIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



